molecular formula C19H20IN3O3 B11566720 N-(4-iodo-2-methylphenyl)-4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-4-oxobutanamide

N-(4-iodo-2-methylphenyl)-4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-4-oxobutanamide

Cat. No.: B11566720
M. Wt: 465.3 g/mol
InChI Key: RYYIFTIUVDNLBH-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-IODO-2-METHYLPHENYL)-3-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE: is a complex organic compound characterized by its unique structure, which includes an iodine atom, a methoxy group, and a hydrazinecarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-IODO-2-METHYLPHENYL)-3-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Iodination: Introduction of the iodine atom to the phenyl ring.

    Methoxylation: Addition of the methoxy group to the phenyl ring.

    Hydrazinecarbonylation: Formation of the hydrazinecarbonyl group through a reaction with hydrazine and a carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-IODO-2-METHYLPHENYL)-3-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the removal of the iodine atom or the reduction of the hydrazinecarbonyl group.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-IODO-2-METHYLPHENYL)-3-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-IODO-2-METHYLPHENYL)-3-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to changes in cellular processes, such as apoptosis or inflammation, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-IODO-2-METHYLPHENYL)ACETAMIDE: Similar in structure but lacks the hydrazinecarbonyl group.

    N-(4-IODO-2-METHYLPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE: Contains additional methoxy groups on the benzamide moiety.

Uniqueness

N-(4-IODO-2-METHYLPHENYL)-3-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H20IN3O3

Molecular Weight

465.3 g/mol

IUPAC Name

N-(4-iodo-2-methylphenyl)-N'-[(E)-(2-methoxyphenyl)methylideneamino]butanediamide

InChI

InChI=1S/C19H20IN3O3/c1-13-11-15(20)7-8-16(13)22-18(24)9-10-19(25)23-21-12-14-5-3-4-6-17(14)26-2/h3-8,11-12H,9-10H2,1-2H3,(H,22,24)(H,23,25)/b21-12+

InChI Key

RYYIFTIUVDNLBH-CIAFOILYSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)N/N=C/C2=CC=CC=C2OC

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)NN=CC2=CC=CC=C2OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.